molecular formula C5H3BrN4 B8260143 2-Azido-6-bromopyridine

2-Azido-6-bromopyridine

Cat. No. B8260143
M. Wt: 199.01 g/mol
InChI Key: NKZYVWNSABEYCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azido-6-bromopyridine is a useful research compound. Its molecular formula is C5H3BrN4 and its molecular weight is 199.01 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Intermediates

2-Azido-6-bromopyridine and its derivatives play a crucial role as intermediates in the synthesis of various pharmaceutical and chemical compounds. For example, they are used in the synthesis of 2-aminopyridines, which are structurally important in bioactive natural products and organic materials. Efficient methods for synthesizing 6-substituted 2-aminopyridines highlight the significance of these compounds in chemical synthesis (Bolliger, Oberholzer, & Frech, 2011). Another study demonstrates the preparation of 2-amino-6-bromopyridine from 2-amino-6-methylpyridine through various chemical processes, emphasizing its role as an important intermediate (Liang, 2010).

Applications in Biology and Biochemistry

This compound derivatives have been utilized in various biological and biochemical applications. For instance, azido derivatives are used as vibrational probes in nucleic acids. The study of 2'-azido-2'-deoxyuridine as an IR and NMR spectroscopic probe for nucleic acids exemplifies the utility of azido compounds in detailed molecular analysis (Gai, Fenlon, & Brewer, 2010). Additionally, azido-atrazine, a derivative, has been used in photoaffinity labeling of herbicide receptor proteins in chloroplast membranes, demonstrating its application in understanding biochemical pathways (Pfister, Steinback, Gardner, & Arntzen, 1981).

Electrocatalytic Applications

In the realm of electrochemistry, 2-amino-6-bromopyridine derivatives have been used in the electrocatalytic synthesis of compounds like 6-aminonicotinic acid. This demonstrates their potential in developing new methods for chemical synthesis using electrocatalytic processes (Feng, Huang, Liu, & Wang, 2010).

Coordination Chemistry and Magnetic Studies

This compound derivatives have been used in the study of coordination polymers and magnetic interactions. For example, copper(II) azide coordination polymers with bromopyridine exhibit unique 3D topologies and magnetic properties, demonstrating the compound's importance in inorganic chemistry and material science (Abu-Youssef, Escuer, Mautner, & Ohrström, 2008).

properties

IUPAC Name

2-azido-6-bromopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-2-1-3-5(8-4)9-10-7/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZYVWNSABEYCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.